2-(2H-1,3-benzodioxole-5-amido)-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
2-(2H-1,3-benzodioxole-5-amido)-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole moiety, a thienopyridine core, and a carboxamide group, making it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit α-amylase , an enzyme that plays a crucial role in carbohydrate metabolism.
Mode of Action
It’s worth noting that α-amylase inhibitors typically work by binding to the active site of the enzyme, preventing it from breaking down complex carbohydrates into simpler sugars .
Biochemical Pathways
By inhibiting α-amylase, these compounds can reduce the breakdown of complex carbohydrates, potentially affecting blood glucose levels and playing a role in the management of conditions like diabetes .
Result of Action
Similar compounds have been shown to have antidiabetic effects, likely due to their inhibition of α-amylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole intermediate, followed by the formation of the thienopyridine core. The final step involves the coupling of the benzodioxole intermediate with the thienopyridine core under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC, and catalysts like DMAP or TEA.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxole-5-amido)-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzodioxole compounds.
Scientific Research Applications
2-(2H-1,3-benzodioxole-5-amido)-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-ylsulfanyl acetic acid
- 2-(benzo[d][1,3]dioxol-5-yl)-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2H-1,3-benzodioxole-5-amido)-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride stands out due to its unique thienopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S.ClH/c1-2-6-22-7-5-12-15(9-22)27-19(16(12)17(20)23)21-18(24)11-3-4-13-14(8-11)26-10-25-13;/h3-4,8H,2,5-7,9-10H2,1H3,(H2,20,23)(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKPXZKNVVCTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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